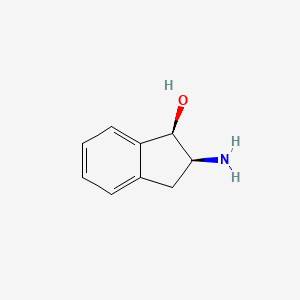

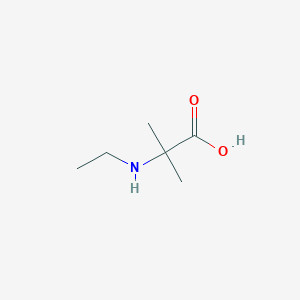

2-(ethylamino)-2-methylpropanoic acid

Vue d'ensemble

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) and X-ray crystallography to determine the molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding its reactivity, stability, and the products formed during the reactions .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties may include acidity or basicity, reactivity with other substances, and flammability .Applications De Recherche Scientifique

Bio-based Chemical Precursor

2-Ethylamino-2-methylpropionic acid, due to its chemical structure, may serve as a precursor for various bio-based chemicals. It could be used in the synthesis of compounds like acrylic acid, 1,3-propanediol, methyl acrylate, and acrylamide. Such applications are particularly relevant in the field of green chemistry, where there's an ongoing shift towards utilizing bio-based chemicals for industrial processes (Vidra & Németh, 2017).

Study of Hydrophobic Solvation

Research on the alkaline hydrolysis of esters related to 2-methylpropionic acid, like 2-ethylamino-2-methylpropionic acid, contributes to the understanding of hydrophobic solvation. This study helps in understanding the influence of polar substituents on the rate constants of hydrolysis reactions, which is crucial for a range of chemical and biological processes (Schmeer, Riembauer, & Barthel, 1990).

Potential in Antimuscarinic Activities

Although it primarily concerns a related compound, the study of the antimuscarinic activities of certain derivatives can provide insights into potential medical applications of structurally similar compounds like 2-ethylamino-2-methylpropionic acid (Brown et al., 1993).

Allosteric Modifiers of Hemoglobin

Compounds structurally related to 2-ethylamino-2-methylpropionic acid have been studied for their role as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin, suggesting potential applications in clinical or biological areas that require manipulation of oxygen supply, such as in ischemia, stroke, or tumor radiotherapy (Randad et al., 1991).

Liquid Crystal Research

Research into optically active derivatives of 2-methylpropionic acid has led to the development of new materials with antiferroelectric liquid crystal properties. This suggests potential applications of 2-ethylamino-2-methylpropionic acid in the field of advanced materials and liquid crystal technology (Wu et al., 1995).

Enzymatic Synthesis and Resolution

The enzymatic synthesis and resolution of compounds related to 2-ethylamino-2-methylpropionic acid, such as trifluoro-2-hydroxy-2-methylpropionic acids, demonstrates the potential for biocatalytic production of enantiomerically pure compounds. This has implications for pharmaceutical manufacturing and the synthesis of specialized chemicals (Shaw et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(ethylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7-6(2,3)5(8)9/h7H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIUHRPGMOFDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)